

Efficacy of 1-(1-indolinyl)-2-propylamines as 5-HT2C receptor agonists

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Compound of Interest

Compound Name: *Ethanone, 1-(2,3-dihydro-1H-indol-5-yl)-*

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An Objective Comparison of 1-(1-indolinyl)-2-propylamines and Alternative 5-HT2C Receptor Agonists

The serotonin 2C (5-HT2C) receptor, a G protein-coupled receptor (GPCR) predominantly expressed in the central nervous system, is a significant therapeutic target for several conditions, including obesity, psychiatric disorders, and drug addiction.[1][2][3] Activation of this receptor has been shown to reduce food intake, making it a focal point for the development of anti-obesity agents.[4] This guide provides a comparative analysis of a specific class of compounds, the 1-(1-indolinyl)-2-propylamines, against other notable 5-HT2C receptor agonists, supported by experimental data and detailed methodologies.

Comparative Efficacy and Selectivity

A series of 1-(1-indolinyl)-2-propylamines were synthesized and evaluated as potential treatments for obesity.[5][6] These compounds generally act as potent partial agonists at the 5-HT2C receptor.[5] Their performance is best understood when compared to established reference agonists such as m-chlorophenylpiperazine (mCPP) and RO600175.

Data Summary: Binding Affinity and Functional Efficacy

The following table summarizes the in vitro binding affinity (Ki) and functional efficacy (Emax) of selected 1-(1-indolinyl)-2-propylamines and reference compounds at human 5-HT2 receptor

subtypes. Lower K_i values indicate higher binding affinity. Efficacy is presented relative to the maximum response of serotonin (5-HT), which is set at 100%.

Compound	Type	5-HT _{2C} K_i (nM)	5-HT _{2A} K_i (nM)	5-HT _{2B} K_i (nM)	5-HT _{2C} Emax (%)
mCPP (1)	Reference Agonist	13	78	47	84
RO600175 (2)	Reference Agonist	1.9	24	8.0	92
VER-3323 (49)	1-(1-indoliny)-2-propylamine	1.8	13	11	91
Compound 50	1-(1-indoliny)-2-propylamine	3.3	25	1.8	83
Compound 51	1-(1-indoliny)-2-propylamine	2.5	28	2.5	93
VER-5593 (55)	1-(1-indoliny)-2-propylamine	1.4	12	1.5	86
VER-5384 (57)	1-(1-indoliny)-2-propylamine	1.5	16	2.3	87

Data sourced from Bioorganic & Medicinal Chemistry Letters.[\[5\]](#)

In binding studies, several indoline derivatives, including compounds 55 and 57, demonstrated high affinity for the 5-HT_{2C} receptor, comparable or superior to the reference agonist mCPP.[5] Notably, these compounds generally showed improved selectivity for 5-HT_{2C} receptors over 5-HT_{2A} and 5-HT_{2B} receptors when compared to mCPP.[5] However, their functional selectivity over the 5-HT_{2B} receptor was less pronounced than that of RO600175.[5]

In Vivo Efficacy: Anorectic Effects

The therapeutic potential of these compounds as anti-obesity agents was evaluated by measuring their ability to reduce food intake in rats after oral administration.

Compound	Minimal Efficacious Dose (MED) in rats (mg/kg, p.o.)
mCPP (1)	3.0
VER-3323 (49)	3.0
VER-5593 (55)	1.0
VER-5384 (57)	1.0

Data sourced from Bioorganic & Medicinal Chemistry Letters.[5]

Several of the 1-(1-indoliny)-2-propylamine analogues, specifically VER-5593 (55) and VER-5384 (57), significantly reduced feeding in a dose-dependent manner and were more potent than mCPP in vivo.[5]

Signaling Pathways and Experimental Workflows

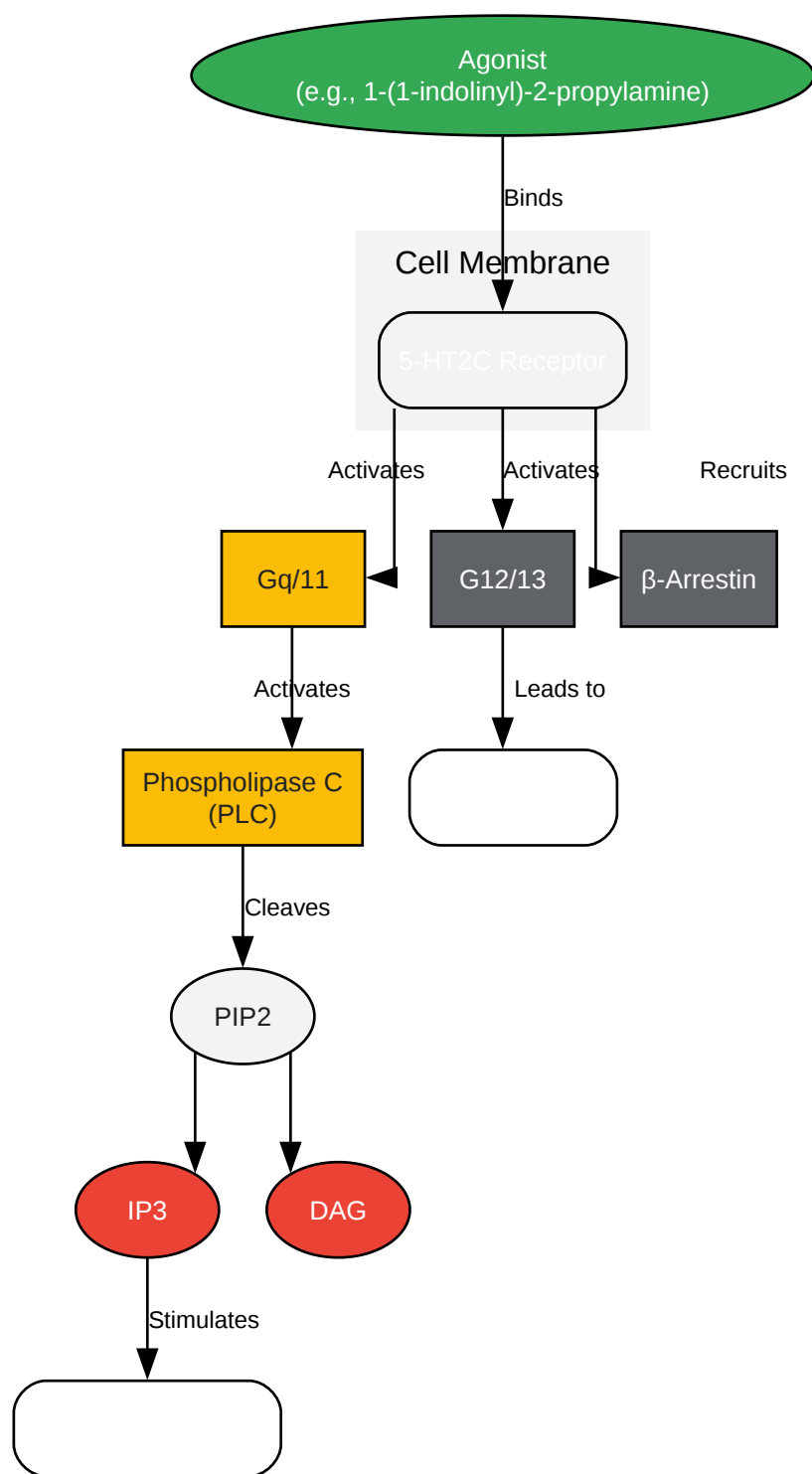
The efficacy of a 5-HT_{2C} agonist is determined by its ability to activate specific intracellular signaling cascades.

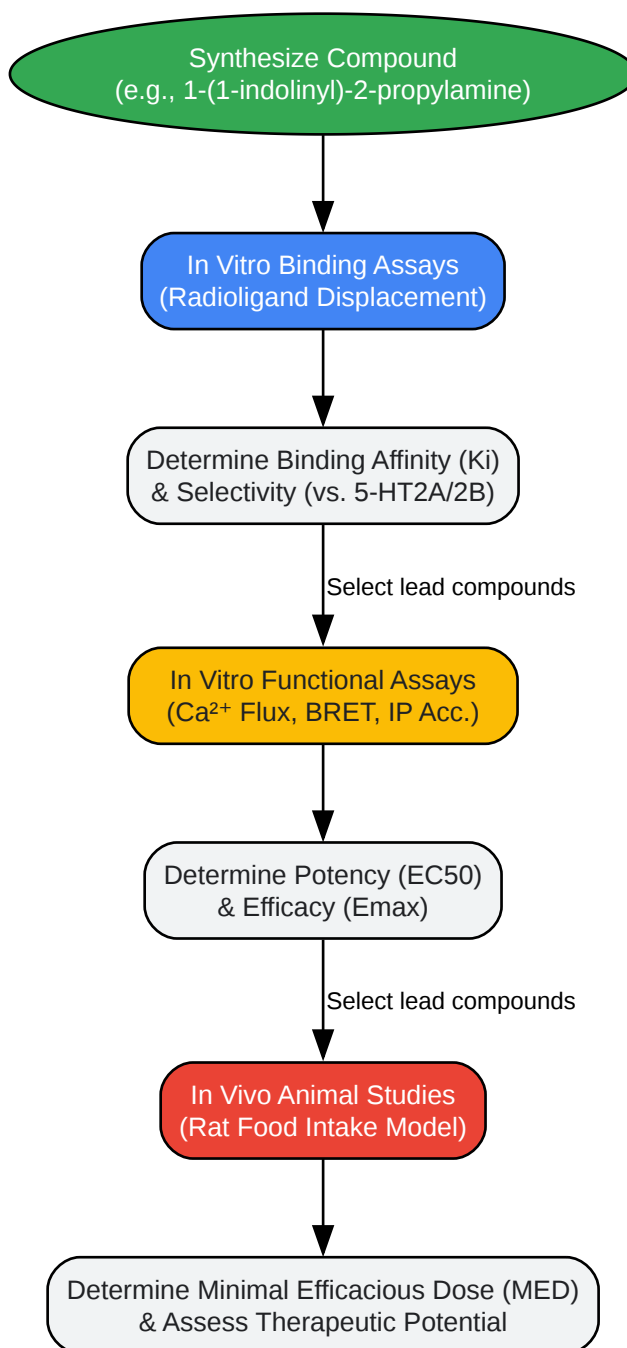
5-HT_{2C} Receptor Signaling

The 5-HT_{2C} receptor is known to be promiscuous in its G protein coupling.[1][2] The primary and best-characterized pathway involves coupling to Gq/11 proteins. This activation stimulates Phospholipase C (PLC), leading to the production of inositol 1,4,5-triphosphate (IP₃) and

diacylglycerol (DAG).[3][7] IP3 triggers the release of calcium (Ca^{2+}) from intracellular stores.
[3][8]

Recent studies have revealed a more complex signaling landscape. The 5-HT_{2C} receptor also engages Gi/o/z and G12/13 G protein pathways and can recruit β -arrestins.[1][2] Different agonists can exhibit "biased agonism," preferentially activating one pathway over others. For instance, serotonergic psychedelics like LSD show a strong bias for the Gq/11 pathway with minimal activation of secondary G proteins, whereas the withdrawn anti-obesity drug Lorcaserin activates both Gq/11 and G12/13 pathways.[1]





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